N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Description
N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Functionalization Reactions
- Electrophilic Cyclization : N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization involving the N-allylamide fragment to give various cyclized products, showcasing the reactivity and potential for diversification of pyrazole derivatives (Bondarenko et al., 2015).
- Functionalization of 1H-Pyrazole-3-Carboxylic Acid : Studies on the reaction of 1H-pyrazole-3-carboxylic acid with diamines and aminophenols have led to the synthesis of novel compounds, demonstrating the versatility of pyrazole carboxamides in synthesizing complex molecules (Yıldırım & Kandemirli, 2005; 2006).
Material Science Applications
- Benzoxazine Monomers Containing Allyl Groups : Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A, exhibiting excellent thermomechanical properties. This demonstrates the potential of incorporating pyrazole derivatives into high-performance materials (Agag & Takeichi, 2003).
Potential Pharmaceutical Applications
- Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been tested for their in vitro antiproliferative activities, showing promise against certain cancer cell lines. This suggests the therapeutic potential of pyrazole derivatives in cancer treatment (Mert et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
- Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition : A study on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as candidate herbicides showed excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity, highlighting the agricultural applications of pyrazole derivatives (Li et al., 2008).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxy-N-prop-2-enylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKOXCKCWXZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.